1h-Benzimidazole-1-carbonyl chloride
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Overview
Description
1H-Benzimidazole-1-carbonyl chloride is a chemical compound belonging to the benzimidazole family, which is characterized by a fused benzene and imidazole ring structure. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Benzimidazole-1-carbonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1H-benzimidazole with phosgene (carbonyl chloride) under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure precise control over reaction parameters. This method enhances yield and purity while minimizing the risk of hazardous by-products .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole-1-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines and alcohols to form corresponding benzimidazole derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 1H-benzimidazole and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions with aldehydes and ketones to form imidazole derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines or alcohols, typically under mild conditions.
Hydrolysis: Water or aqueous solutions, often at room temperature.
Condensation Reactions: Aldehydes or ketones, often in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Benzimidazole derivatives with various functional groups.
Hydrolysis: 1H-Benzimidazole and hydrochloric acid.
Condensation Reactions: Imidazole derivatives.
Scientific Research Applications
1H-Benzimidazole-1-carbonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-benzimidazole-1-carbonyl chloride primarily involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity underlies its use in the synthesis of various derivatives. The molecular targets and pathways involved depend on the specific derivative formed and its intended application .
Comparison with Similar Compounds
1H-Benzimidazole: The parent compound, lacking the carbonyl chloride group.
1H-Benzimidazole-2-carbonyl chloride: A similar compound with the carbonyl chloride group at a different position.
1H-Benzimidazole-1-carboxylic acid: The carboxylic acid derivative of 1H-benzimidazole.
Uniqueness: 1H-Benzimidazole-1-carbonyl chloride is unique due to its high reactivity and versatility in forming a wide range of derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
benzimidazole-1-carbonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8(12)11-5-10-6-3-1-2-4-7(6)11/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVKNKXLDUGKQDW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502776 |
Source
|
Record name | 1H-Benzimidazole-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
343330-46-1 |
Source
|
Record name | 1H-Benzimidazole-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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